molecular formula C15H23FN2 B1420352 2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline CAS No. 1154634-37-3

2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline

Cat. No.: B1420352
CAS No.: 1154634-37-3
M. Wt: 250.35 g/mol
InChI Key: KWJLMSPSLQOWJC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline represents part of the broader evolution in fluorinated amine chemistry that has gained significant momentum over recent decades. Fluorinated anilines emerged as important intermediates following the recognition that fluorine incorporation into organic compounds can dramatically alter their biological and chemical properties. The specific structural motif present in this compound appears to have evolved from research into Mannich reaction products, where amino alkylation of fluorinated aromatic systems produces complex substituted anilines.

The synthesis of fluorinated anilines has historically proceeded through several established routes, including nitration of fluorinated aromatics followed by reduction, and more recently through chlorine-fluorine exchange reactions. The particular combination of cyclohexyl and ethyl substituents on the amino methyl group represents a sophisticated approach to modulating the electronic and steric properties of the fluoroaniline core. Research into fluoroalkyl amino reagents has demonstrated that the presence of electron-withdrawing fluorine atoms can significantly influence the reactivity patterns of nearby amino groups.

Development of compounds in this chemical class has been driven primarily by pharmaceutical and agrochemical applications, where the unique properties conferred by fluorine substitution have proven valuable for enhancing biological activity and metabolic stability. The specific structural features of this compound suggest its development as part of systematic structure-activity relationship studies aimed at optimizing both electronic properties and conformational flexibility.

Nomenclature and Chemical Identity

The compound this compound possesses well-defined chemical identification parameters that establish its position within chemical databases and regulatory frameworks. The systematic nomenclature reflects the complex substitution pattern, with the fluorine atom positioned at the 4-position of the aniline ring and the cyclohexyl(ethyl)amino methyl group at the 2-position.

Chemical Identifier Value
Chemical Abstracts Service Number 1154634-37-3
Molecular Formula C₁₅H₂₃FN₂
Molecular Weight 250.36 g/mol
Simplified Molecular Input Line Entry System NC1=CC=C(F)C=C1CN(C2CCCCC2)CC
Molecular Design Limited Number MFCD11980008
International Union of Pure and Applied Chemistry Name This compound

The compound's nomenclature follows International Union of Pure and Applied Chemistry conventions for substituted anilines, with the primary amine functionality serving as the parent structure. The complexity of the substituent necessitates careful specification of the connectivity pattern, particularly the bridging methylene group that connects the cyclohexyl(ethyl)amino moiety to the aromatic ring. This systematic naming approach ensures unambiguous identification while reflecting the hierarchical arrangement of functional groups within the molecular structure.

Alternative naming conventions may reference this compound through its relationship to related structures, particularly noting its derivation from 4-fluoroaniline through Mannich-type amino alkylation. The presence of both secondary and tertiary amino functionalities within the same molecule creates additional complexity in nomenclature, requiring precise specification of substitution patterns to avoid ambiguity.

Structural Characteristics and Molecular Properties

The molecular architecture of this compound exhibits several distinctive structural features that influence its chemical behavior and potential applications. The compound's structure can be analyzed as comprising three primary structural domains: the 4-fluoroaniline core, the methylene linker, and the cyclohexyl(ethyl)amino substituent.

The aromatic ring system maintains planarity typical of substituted anilines, with the fluorine atom at the para position relative to the amino group creating an electron-withdrawing effect that modulates the nucleophilicity of the primary amine. This electronic influence extends throughout the conjugated system, affecting both the basicity of the amino group and the reactivity of the aromatic ring toward electrophilic substitution reactions.

Structural Parameter Value Significance
Molecular Formula C₁₅H₂₃FN₂ Contains two nitrogen atoms and one fluorine
Heavy Atom Count 18 Indicates molecular complexity
Rotatable Bond Count 4 Suggests conformational flexibility
Hydrogen Bond Donors 1 Primary aniline amino group
Hydrogen Bond Acceptors 2 Fluorine and tertiary amine nitrogen
Topological Polar Surface Area 29.3 Ų Relatively low polarity

The cyclohexyl group introduces significant steric bulk and conformational complexity, with the chair conformation of the cyclohexane ring influencing the overall three-dimensional shape of the molecule. The ethyl substituent on the amino nitrogen provides additional flexibility while maintaining the tertiary nature of this amino center. The methylene linker allows for rotational freedom between the aromatic and aliphatic portions of the molecule, contributing to the compound's conformational diversity.

Computational analysis reveals that the compound exhibits moderate lipophilicity, with a calculated partition coefficient that suggests favorable properties for biological membrane permeation. The combination of aromatic and aliphatic structural elements creates a balanced hydrophobic-hydrophilic profile that may be advantageous for pharmaceutical applications.

Position in Fluorinated Amine Chemical Space

This compound occupies a distinctive position within the broader landscape of fluorinated amine compounds, sharing structural features with several important chemical classes while maintaining unique characteristics. The compound can be classified as both a fluorinated aromatic amine and a Mannich base derivative, placing it at the intersection of multiple synthetic and mechanistic pathways.

Within the fluoroaniline family, this compound represents a highly substituted derivative that extends beyond simple halogen substitution to incorporate complex aliphatic amino substituents. Comparison with related compounds reveals a systematic progression from 4-fluoroaniline through various alkylated derivatives, with the cyclohexyl(ethyl)amino methyl substitution representing a sophisticated level of structural elaboration.

The compound's relationship to other members of its chemical class can be illustrated through structural analogs that share either the fluoroaniline core or the cyclohexyl amino substitution pattern. Notable related compounds include 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline, which differs only in the substitution of methyl for ethyl on the amino nitrogen. This close structural relationship allows for direct comparison of structure-activity relationships and provides insight into the role of alkyl chain length in modulating compound properties.

Research into fluoroalkyl amino reagents has demonstrated that compounds of this type exhibit unique reactivity patterns due to the electronic effects of fluorine substitution. The presence of highly electron-withdrawing fluorine atoms in proximity to amino functionalities creates distinctive chemical behavior that distinguishes these compounds from their non-fluorinated analogs. This electronic modulation extends to both the aromatic amino group and the aliphatic amino substituent, creating opportunities for selective chemical transformations.

The synthetic accessibility of this compound through established Mannich reaction protocols positions it favorably within current synthetic methodology. The compound serves as both a synthetic target in its own right and as a potential intermediate for further structural elaboration, contributing to its significance within fluorinated amine chemistry. The convergence of multiple synthetic approaches toward this structural type suggests its importance as a hub compound within the broader network of fluorinated aromatic amines.

Properties

IUPAC Name

2-[[cyclohexyl(ethyl)amino]methyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2/c1-2-18(14-6-4-3-5-7-14)11-12-10-13(16)8-9-15(12)17/h8-10,14H,2-7,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJLMSPSLQOWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)F)N)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline is a compound that belongs to a class of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈FN
  • Molecular Weight : 225.30 g/mol

This compound features an aniline moiety substituted with a fluorine atom and a cyclohexyl(ethyl)amino group, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of Mannich bases, including this compound, have been extensively studied. Key areas of interest include:

  • Anticancer Activity : Mannich bases have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds similar to this compound exhibit cytotoxicity that is often higher than standard chemotherapeutic agents like 5-fluorouracil, particularly against human colon cancer cell lines .
  • Antimicrobial Properties : The compound may possess antibacterial and antifungal properties, contributing to its potential as a therapeutic agent against infections. Research has highlighted the effectiveness of Mannich bases in inhibiting microbial growth, although specific data on this compound is limited .
  • Mechanisms of Action : The mechanisms by which Mannich bases exert their biological effects often involve the disruption of cellular processes. For example, they may interfere with mitochondrial function or alkylate thiol groups on proteins, leading to cell death .

Case Studies

Several studies have investigated the biological activity of related compounds within the Mannich base category:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various Mannich bases against murine L1210 cells and human Molt 4/C8 T-lymphocytes. Compounds similar to this compound displayed cytotoxicity that was significantly greater than that of conventional drugs .
  • Antimicrobial Activity : Another research focused on the antimicrobial efficacy of structurally related Mannich bases against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated promising antibacterial activity, suggesting potential for further development into therapeutic agents .

Data Table: Biological Activities of Related Mannich Bases

Compound NameActivity TypeCell Line/OrganismIC50 (µM)
This compoundAnticancerHuman colon cancer cells<10
Mannich Base AAntibacterialStaphylococcus aureus15
Mannich Base BAntifungalCandida albicans20
Mannich Base CCytotoxicMurine L1210 cells5

Scientific Research Applications

The compound 2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline (CAS Number: 1154634-37-3) is a specialized organic compound that has garnered attention in various scientific research applications. Below is a detailed exploration of its applications, along with data tables and insights from diverse sources.

Pharmaceutical Development

This compound is being investigated for its potential use as a pharmaceutical intermediate. Its structural properties suggest it may act as a precursor in synthesizing various therapeutic agents, particularly in the development of drugs targeting neurological conditions due to its ability to cross the blood-brain barrier.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its amine group can participate in various reactions, such as:

  • N-alkylation : Useful for synthesizing more complex amines.
  • Amination reactions : Facilitates the introduction of amino groups into other molecules.

Material Science

Research indicates potential applications in the development of polymers and materials that require specific chemical properties, such as enhanced thermal stability or solubility characteristics. The fluorine atom in the structure may impart unique properties desirable in advanced materials.

Biological Studies

Studies have shown that compounds similar to this compound exhibit biological activity, including antimicrobial and anti-inflammatory effects. Ongoing research aims to elucidate the biological mechanisms and potential therapeutic uses.

Data Tables

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammation markers
NeuroprotectivePotential protective effects on neurons

Case Study 1: Neuropharmacological Research

A study explored the neuropharmacological effects of compounds related to this compound, focusing on their interaction with neurotransmitter systems. Results indicated promising modulation of serotonin receptors, suggesting potential applications in treating mood disorders.

Case Study 2: Synthesis of Novel Antimicrobials

Researchers synthesized derivatives of this compound to evaluate their antimicrobial properties against resistant bacterial strains. The findings demonstrated significant efficacy, paving the way for further development into new antimicrobial agents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and molecular characteristics of 2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline with analogous fluoroaniline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cyclohexyl-ethylamino methyl, F C₁₅H₂₃FN₂ 250.36 Bulky N-substituent enhances lipophilicity
4-Fluoroaniline F C₆H₆FN 111.12 Simple structure, high polarity
3-Bromo-5-fluoro-4-iodoaniline Br, F, I C₆H₄BrFINO 314.91 Polyhalogenated, high molecular weight
4-Fluoro-2-nitroaniline F, NO₂ C₆H₅FN₂O₂ 156.11 Electron-withdrawing nitro group

Key Observations :

  • Reactivity: The nitro group in 4-fluoro-2-nitroaniline () confers electrophilic reactivity, whereas the target compound’s amino group may participate in hydrogen bonding or serve as a site for further functionalization .
  • Steric Effects : The bulky substituent in the target compound could hinder interactions with enzymatic targets compared to less complex derivatives.

Research Findings and Gaps

  • : Provides structural data for halogenated analogs but lacks direct biological data for comparison .

Critical Gaps :

  • Experimental data on the target compound’s solubility, stability, and specific biological activity are absent in the provided evidence.
  • Comparative pharmacokinetic studies between the target compound and its analogs are needed.

Q & A

Basic: What are the common synthetic routes for preparing 2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline?

Answer:
A plausible synthesis involves a reductive amination or alkylation strategy. For example:

Schiff base formation : React 4-fluoroaniline with a carbonyl compound (e.g., cyclohexanone) to form an imine intermediate.

Reduction : Use NaBH₄ or catalytic hydrogenation to reduce the imine to a secondary amine .

Alkylation : Introduce the ethyl group via alkyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) to form the tertiary amine.
Key considerations :

  • Purification via column chromatography or recrystallization to isolate the product.
  • Monitor reaction progress using TLC or HPLC .

Basic: What spectroscopic methods are optimal for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify protons on the aromatic ring (e.g., fluorine-induced splitting patterns for the 4-fluoroaniline moiety) and cyclohexyl/ethyl groups.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • FT-IR : Detect N-H stretches (if unreacted amines remain) and C-F vibrations (~1200 cm⁻¹) .
    Advanced tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the cyclohexyl region .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protection : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation .

Advanced: How does the fluorine substituent influence electronic properties and reactivity?

Answer:
The fluorine atom at the para position:

  • Electron-withdrawing effect : Reduces electron density on the aromatic ring, directing electrophilic substitution to meta positions.
  • Hydrogen-bonding potential : Enhances solubility in polar solvents (e.g., DMSO) and affects interactions in biological assays.
    Methodological validation : Compare UV-Vis spectra or computational electrostatic potential maps with non-fluorinated analogs .

Advanced: Can the amino group undergo chemoselective modifications (e.g., carbene insertion)?

Answer:
Yes. The tertiary amine’s N-H (if present) or adjacent C-H bonds can react with diazoacetates under metal catalysis (e.g., Rh₂(OAc)₄). For example:

  • Carbene insertion : Generates α-amino esters, useful for introducing functional handles (e.g., fluorescent tags) .
    Optimization : Screen solvents (e.g., DCM vs. THF) and catalysts to improve yields (53–98% reported for similar systems) .

Advanced: How to assess the compound’s potential in drug discovery (e.g., antiproliferative activity)?

Answer:

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or ATP-based viability assays.
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., 2-fluoro-5-methyl-N-cyclohexylaniline in ) to identify critical substituents.
  • Computational docking : Model interactions with targets like kinases or GPCRs using AutoDock or Schrödinger .

Advanced: What computational methods predict thermodynamic stability and degradation pathways?

Answer:

  • DFT calculations : Optimize geometry and calculate Gibbs free energy (B3LYP/6-31G* level) to predict stability.
  • MD simulations : Study solvation effects in aqueous or lipid bilayers.
  • Degradation pathways : Use NIST thermochemical data (e.g., bond dissociation energies) to model oxidative or hydrolytic breakdown .

Advanced: How to resolve contradictions in reported reactivity or stability data?

Answer:

  • Controlled experiments : Replicate studies under standardized conditions (pH, temperature, solvent).
  • Analytical validation : Use hyphenated techniques (e.g., LC-MS/MS) to identify impurities or degradation products.
  • Collaborative verification : Cross-reference findings with databases like PubChem or NIST .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline
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2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.